molecular formula C17H19N5 B1662156 ABT-724 CAS No. 70006-24-5

ABT-724

Cat. No.: B1662156
CAS No.: 70006-24-5
M. Wt: 293.4 g/mol
InChI Key: FRPJGTNLZNXQEX-UHFFFAOYSA-N
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Description

A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

ABT-724 plays a crucial role in biochemical reactions by interacting with dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating neurotransmission. This compound binds selectively to dopamine D4 receptors with high affinity, leading to the activation of intracellular signaling pathways . This interaction is significant because it influences various physiological responses, including mood regulation, cognition, and behavior .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances dopamine signaling, which can influence cell function by modulating neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in dopamine synthesis and degradation, thereby affecting overall dopamine levels in the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine D4 receptors. This binding leads to the activation of G proteins, which in turn activate downstream signaling cascades such as the cAMP pathway . The activation of these pathways results in changes in gene expression, enzyme activity, and cellular responses. This compound’s ability to selectively target dopamine D4 receptors makes it a valuable tool for studying the role of these receptors in various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce symptoms of attention-deficit hyperactivity disorder (ADHD) in animal models . At higher doses, the compound can induce adverse effects such as hyperactivity and anxiety-like behaviors . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of dopamine . By modulating the activity of these enzymes, this compound can influence dopamine levels and, consequently, neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) tissues . Once inside the brain, this compound is distributed to regions with high dopamine receptor density, such as the prefrontal cortex and striatum .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where dopamine D4 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A-369724 involves several synthetic steps. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of A-369724 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: A-369724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions to oxidize A-369724.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

A-369724 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    ABT-724: Another trihydrochloride salt with similar biological activities.

    A-769: A related compound with comparable chemical properties.

Its distinct chemical and biological properties make it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025592
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70006-24-5
Record name 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70006-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT724
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of 1-(2-pyridyl)piperazine (5.9 g, 36 mmol) in DMF (15 mL) in a large round bottom flask in a water bath at 20° C. was added 2-chloromethylbenzimidazole powder (6 g, 36 mmol) over 2 minutes. Triethylamine (7.5 mL, 1.5 eq) was added, and the reaction was stirred for 16 hours, until TLC indicated complete consumption of starting material. The reaction was then treated with 5 mL of triethylamine followed by the slow dropwise addition of water (70 mL). After one hour, the precipitate was collected by suction filtration and washed with 400 mL of water and dried to give 9 grams of product. The solid was recrystallized twice from boiling n-butanol to give 7.6 grams (72% yield purified) of the title compound as a buff powder. mp 220-221° C. 1H NMR (d6-DMSO, 300 MHz) δ 2.55 (4H, J=4.5 Hz), 3.52 (4H, J=4.5 Hz), 3.77 (s, 2H), 6.62 (1H, J=6.6, 4.5 Hz), 6.81 (1H, J=8.7 Hz), 7.14 (2H, m), 7.41-7.58 (3H, m), 8.09 (1H, J=4.5, 1.8 Hz). MS (DCI/NH3) m/z 294 (M+H)+. Anal. Calcd for C17H19N5: C, 69.60; H, 6.53; N, 23.87. Found: C, 69.47; H, 6.58; N, 23.87.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
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Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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